

Eremofortin C Analytical Standard: Application Notes and Protocols

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Compound of Interest

Compound Name: *Eremofortin C*

Cat. No.: *B1259007*

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Introduction

Eremofortin C is a sesquiterpenoid mycotoxin produced by various species of the *Penicillium* genus, notably *Penicillium roqueforti*, which is commonly used in the production of blue cheeses. It is a precursor to the more toxic PR toxin.^[1] The presence and concentration of **Eremofortin C** and related mycotoxins in food and feed are of significant concern for regulatory bodies and food safety monitoring due to their potential health risks. Accurate detection and quantification of **Eremofortin C** are therefore crucial, necessitating the availability of a well-characterized analytical standard.

This document provides detailed protocols for the preparation, purification, and characterization of an **Eremofortin C** analytical standard. The methodologies are designed to yield a high-purity standard suitable for use in analytical method development, validation, and as a reference material in routine testing.

Data Summary

The following table summarizes the key quantitative data for the **Eremofortin C** analytical standard.

Parameter	Value	Method of Determination
Identity	Eremofortin C	¹ H NMR, ¹³ C NMR, HR-MS
Purity	≥98%	HPLC-UV
Molecular Formula	C ₁₇ H ₂₂ O ₄	HR-MS
Molecular Weight	290.35 g/mol	HR-MS
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in methanol, ethanol, acetonitrile, chloroform	Solubility Testing
Storage	-20°C in a tightly sealed container, protected from light	Stability Studies

Experimental Protocols

Part 1: Production and Isolation of Eremofortin C

This protocol describes the cultivation of *Penicillium roqueforti* and the initial extraction of **Eremofortin C** from the culture.

1.1. Fungal Strain and Culture Conditions:

- Strain: *Penicillium roqueforti* (a known **Eremofortin C** producing strain).
- Culture Medium: Yeast Extract Sucrose (YES) broth.
- Incubation: Inoculate the YES broth with spores of *P. roqueforti* and incubate at 25°C for 14-21 days in stationary culture.

1.2. Extraction of Crude **Eremofortin C**:

- After the incubation period, separate the mycelium from the culture broth by filtration.
- Extract the culture filtrate three times with an equal volume of chloroform in a separatory funnel.

- Combine the chloroform extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude extract containing **Eremofortin C**.

Part 2: Purification of Eremofortin C Analytical Standard

This section details the purification of **Eremofortin C** from the crude extract to achieve high purity. A multi-step chromatographic approach is recommended.

2.1. Silica Gel Column Chromatography (Initial Purification):

- Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
- Elute the column with a stepwise or linear gradient of increasing polarity.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
- Pool the fractions containing **Eremofortin C**.
- Evaporate the solvent from the pooled fractions to yield a semi-purified **Eremofortin C** extract.

2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

- Dissolve the semi-purified extract in the mobile phase.
- Purify the extract using a preparative HPLC system equipped with a C18 column.
- Use an isocratic or gradient elution with a mobile phase such as acetonitrile/water.
- Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
- Collect the peak corresponding to **Eremofortin C**.

- Evaporate the solvent to obtain the purified **Eremofortin C** solid.
- Dry the purified solid under vacuum to remove any residual solvent.

Part 3: Characterization and Quality Control of **Eremofortin C** Analytical Standard

The identity, purity, and concentration of the prepared standard must be rigorously verified.

3.1. Identity Confirmation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Record ^1H and ^{13}C NMR spectra in a suitable deuterated solvent (e.g., CDCl_3). The chemical shifts and coupling constants should be consistent with the established structure of **Eremofortin C**.
- High-Resolution Mass Spectrometry (HR-MS):
 - Determine the accurate mass of the molecular ion to confirm the elemental composition.

3.2. Purity Assessment:

- High-Performance Liquid Chromatography with UV detection (HPLC-UV):
 - Develop a validated HPLC-UV method to determine the purity of the standard. The peak area of **Eremofortin C** should be $\geq 98\%$ of the total peak area.

3.3. Concentration Determination (for solution standards):

- Prepare a stock solution of the purified **Eremofortin C** in a suitable solvent (e.g., methanol).
- Determine the exact concentration using a calibrated analytical balance for the solid standard and precise volumetric dilutions.

Part 4: Stability and Storage

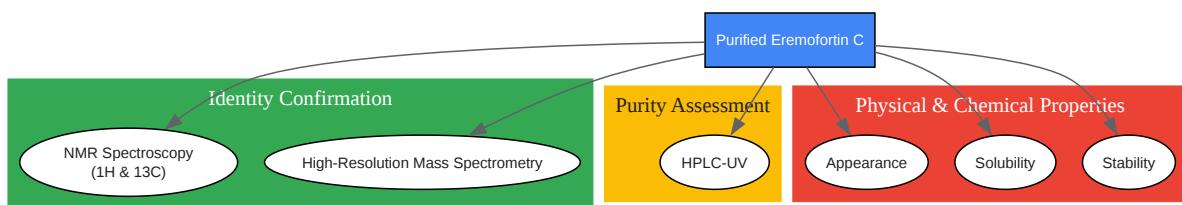
- Stability: Conduct long-term and short-term stability studies of the solid standard and its solutions at different temperatures and light conditions.
- Storage: Based on stability data, the **Eremofortin C** analytical standard should be stored at -20°C in a tightly sealed, light-protected container.

Visualizations



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Caption: Workflow for **Eremofortin C** Analytical Standard Preparation.



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Caption: Characterization of the **Eremofortin C** Analytical Standard.

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References

- 1. NP-MRD: ^{13}C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084) [np-mrd.org]
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